

physical and chemical characteristics of (S)-Morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Morpholine-2-carboxylic acid

Cat. No.: B117986

[Get Quote](#)

An In-depth Technical Guide on (S)-Morpholine-2-carboxylic acid

(S)-Morpholine-2-carboxylic acid is a heterocyclic, non-proteinogenic amino acid that serves as a valuable chiral building block in medicinal chemistry and organic synthesis. Its constrained morpholine scaffold is a key feature in the design of various biologically active molecules and pharmaceutical agents. This guide provides a comprehensive overview of its physical and chemical characteristics, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

(S)-Morpholine-2-carboxylic acid is a stable compound under standard conditions. As a bifunctional molecule, it possesses both a secondary amine and a carboxylic acid, granting it unique solubility and reactivity profiles. The morpholine ring's ether oxygen atom influences the basicity of the nitrogen, making it less nucleophilic than structurally similar amines like piperidine.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **(S)-Morpholine-2-carboxylic acid** and its common N-Boc protected form.

Property	Value (S)-Morpholine-2-carboxylic acid	Value (S)-N-Boc-Morpholine-2-carboxylic acid	Reference(s)
Molecular Formula	C ₅ H ₉ NO ₃	C ₁₀ H ₁₇ NO ₅	
Molecular Weight	131.13 g/mol	231.24 g/mol	
Appearance	-	White solid	
Melting Point	-	127–134 °C (decomposes)	
Boiling Point	298.5 ± 35.0 °C (Predicted)	-	
Density	1.239 ± 0.06 g/cm ³ (Predicted)	-	
pKa (acid)	2.57 ± 0.20 (Predicted)	-	
XLogP3	-3.2	-	
Polar Surface Area	58.6 Å ²	84.6 Å ²	
Storage Temperature	2-8°C (protect from light)	2-8°C (Sealed in dry)	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(S)-Morpholine-2-carboxylic acid**.

- ¹H NMR: In the proton NMR spectrum, the acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically around 12 ppm, though its chemical shift is dependent on concentration and solvent. Protons on the morpholine ring would appear in the upfield region.
- ¹³C NMR: The carboxyl carbon typically resonates in the 165-185 ppm range in the ¹³C NMR spectrum.

- Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from 2500 to 3300 cm^{-1} and a strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm^{-1} .
- Mass Spectrometry: For the N-Boc protected derivative, a low-resolution mass spectrum showed an $[\text{M}+\text{H}]^+$ ion at m/z 289, corresponding to a related intermediate.

Chemical Characteristics

Reactivity and Stability

(S)-Morpholine-2-carboxylic acid exhibits reactivity typical of both secondary amines and carboxylic acids.

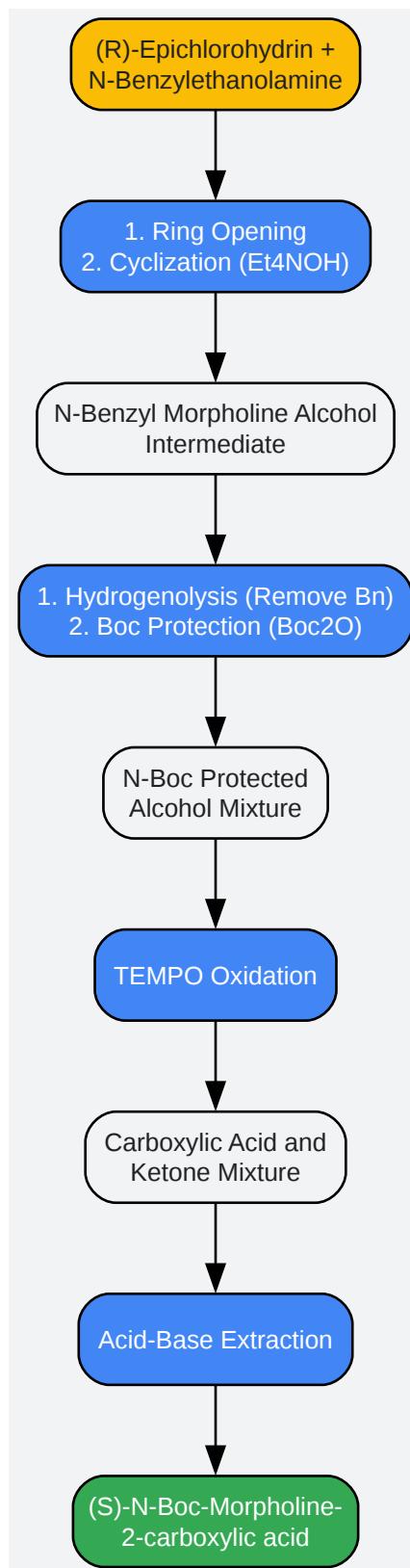
- Amine Group: The secondary amine is basic and can be protonated by acids to form morpholinium salts. It can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines.
- Carboxylic Acid Group: The carboxyl group can be converted to esters, amides, and other acid derivatives.
- Stability: The compound is chemically stable under standard ambient conditions. However, it is incompatible with strong oxidizing agents and strong acids, with which it can react exothermically. It should be stored in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.
- Hazardous Reactions: Caution should be exercised to avoid contact with nitrites, nitrates, or nitrous acid, as this may lead to the formation of potentially carcinogenic nitrosamines.

The diagram below illustrates the key reactive sites of the molecule.

Caption: Key reactive functional groups of **(S)-Morpholine-2-carboxylic acid**.

Experimental Protocols

Synthesis of (S)-N-BOC-Morpholine-2-carboxylic Acid


A common and high-throughput synthesis for the N-Boc protected version of **(S)-Morpholine-2-carboxylic acid** starting from (R)-epichlorohydrin has been developed, which notably avoids

column chromatography.

Experimental Workflow:

- Step 1: Ring Opening and Cyclization: N-Benzylethanolamine is reacted with (R)-epichlorohydrin in 2-propanol. Subsequent treatment with aqueous Et₄NOH facilitates the cyclization to form the N-benzyl morpholine alcohol intermediate.
- Step 2: Hydrogenolysis and Protection: The benzyl protecting group is removed via hydrogenation. The resulting secondary amine is then protected with a tert-butoxycarbonyl (Boc) group to yield a mixture of N-Boc protected morpholine alcohols.
- Step 3: Oxidation: The primary alcohol of the desired morpholine isomer is selectively oxidized to the carboxylic acid using a TEMPO-based oxidation system.
- Step 4: Purification: The final product, (S)-N-BOC-Morpholine-2-carboxylic acid, is easily separated from byproducts through simple acid-base extractions, yielding a white solid.

The following diagram outlines this synthetic pathway.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for (S)-N-Boc-Morpholine-2-carboxylic acid.

Analytical Methods: Chiral HPLC

The enantiomeric excess (ee) of the synthesized N-Boc protected product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

- Column: Chirapak AD 4.6 × 250 mm, 10 µm
- Mobile Phase: 95:5:0.1 hexane:ethanol:TFA
- Flow Rate: 0.5 mL/min
- Detection: 215 nm
- Retention Times: (S)-enantiomer: 27.6 min; (R)-enantiomer: 29.8 min

This method effectively separates the two enantiomers, allowing for accurate quantification of the product's optical purity.

Applications in Research and Development

(S)-Morpholine-2-carboxylic acid and its derivatives are primarily used as chiral synthons in the development of new pharmaceutical agents. The morpholine ring is a prevalent scaffold in many biologically active compounds, including antibiotics like Linezolid and anticancer agents such as Gefitinib. The constrained conformation of the morpholine ring can impart favorable pharmacokinetic properties and binding affinities to drug candidates. Its utility extends to being a crucial building block for various kinase and protease inhibitors.

- To cite this document: BenchChem. [physical and chemical characteristics of (S)-Morpholine-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b117986#physical-and-chemical-characteristics-of-s-morpholine-2-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com